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Compound of Interest

Compound Name:
2-(Pyrrolidin-2-yl)propan-2-ol

hydrochloride

CAS No.: 474317-28-7

Cat. No.: B1612738 Get Quote

In the landscape of drug discovery and development, the precise characterization of molecular

structure is the bedrock upon which all subsequent research is built. 2-(Pyrrolidin-2-
yl)propan-2-ol hydrochloride is a chiral building block whose pyrrolidine motif is prevalent in

numerous pharmacologically active compounds.[1][2] Its structural integrity—encompassing

constitution, configuration, and conformation—directly influences its reactivity, biological

interactions, and ultimately, its efficacy and safety profile.

This guide provides a comprehensive, field-proven methodology for the complete structure

elucidation of 2-(Pyrrolidin-2-yl)propan-2-ol hydrochloride (C₇H₁₆ClNO, Molecular Weight:

165.66 g/mol ).[3][4] We will proceed through a logical, multi-technique workflow, moving from

foundational analysis to advanced spectroscopic correlation, culminating in definitive structural

confirmation. This narrative is designed not merely as a sequence of protocols, but as a

validation-centric approach, where each piece of data corroborates the others to build an

unassailable structural assignment.

Chapter 1: Foundational Analysis - Molecular
Formula and Functional Groups
Before delving into complex spectroscopic analysis, foundational techniques provide the

fundamental constraints for any proposed structure.
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Elemental Analysis
The first step is to experimentally verify the elemental composition. For a compound with the

proposed formula C₇H₁₅NO·HCl, the expected mass percentages are:

Element Expected Mass %

Carbon (C) 50.75%

Hydrogen (H) 9.73%

Chlorine (Cl) 21.40%

Nitrogen (N) 8.45%

Oxygen (O) 9.66%

Causality of Choice: Elemental analysis provides a direct, quantitative check of the molecular

formula. A result within ±0.4% of the theoretical values provides high confidence in the

empirical formula, which is then cross-referenced with mass spectrometry data.

Infrared (IR) Spectroscopy: A Functional Group
Fingerprint
IR spectroscopy offers a rapid and non-destructive method to identify the key functional groups

present. The hydrochloride salt form significantly influences the spectrum, particularly in the N-

H region.

Expected IR Absorptions for 2-(Pyrrolidin-2-yl)propan-2-ol hydrochloride:
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group
Rationale &
Expected
Appearance

~3200-3500 O-H Stretch Tertiary Alcohol

A strong, broad

absorption is

characteristic of the

hydroxyl group

involved in hydrogen

bonding.[5][6]

~2700-3100 N⁺-H₂ Stretch
Secondary

Ammonium

The protonated

secondary amine

exhibits very broad

and strong stretching

absorptions, often with

multiple sub-peaks,

which can overlap

with C-H stretches.

~2850-2980 C-H Stretch Aliphatic (sp³)

Medium to strong

absorptions

corresponding to the

methyl and methylene

groups.

~1580-1650 N⁺-H₂ Bend
Secondary

Ammonium

A medium to strong

bending vibration

confirms the presence

of the ammonium salt.

~1050-1200 C-O Stretch Tertiary Alcohol

A medium intensity C-

O stretching band is

expected in this

region.

~1020-1250 C-N Stretch Aliphatic Amine This signal can be of

weak to medium

intensity and may be

difficult to assign
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definitively in a

complex region.[7]

Expert Insight: Differentiating the broad O-H stretch from the very broad N⁺-H₂ stretch is key.

The N⁺-H₂ absorption typically appears as a broad, bumpy "hill" extending from ~3100 cm⁻¹ to

lower wavenumbers, underlying the sharper aliphatic C-H stretches.[6][7][8]

Chapter 2: The Core Framework - Integrated
Spectroscopic Analysis
This chapter details the synergistic use of Mass Spectrometry and Nuclear Magnetic

Resonance to construct and verify the molecule's carbon-hydrogen framework and

connectivity.

Mass Spectrometry (MS): Molecular Weight and
Fragmentation
Mass spectrometry provides the exact molecular weight and crucial structural clues through

controlled fragmentation.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable

solvent such as methanol or acetonitrile/water.

Ionization Method: Utilize Electrospray Ionization (ESI) in positive ion mode. ESI is a soft

ionization technique ideal for polar, thermally labile molecules, minimizing in-source

fragmentation and preserving the molecular ion.

Analysis: The primary target is the protonated molecular ion of the free base, [C₇H₁₅NO +

H]⁺.

Tandem MS (MS/MS): To probe the structure, the [M+H]⁺ ion (m/z 130.12) is isolated and

subjected to Collision-Induced Dissociation (CID) to generate a characteristic fragmentation

pattern.
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Expected HRMS Data:

Ion Formula Calculated m/z Observed m/z

[M+H]⁺ [C₇H₁₆NO]⁺ 130.12265 Within 5 ppm

[M+Na]⁺ [C₇H₁₅NONa]⁺ 152.10459 Within 5 ppm

Trustworthiness through Fragmentation Analysis: The fragmentation of pyrrolidine-containing

compounds can be challenging, as the charge is often sequestered by the nitrogen, leading to

a dominant, uninformative fragment from the ring itself.[9][10] However, key fragment losses

validate the proposed structure.

Predicted Fragmentation Pathways:

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss
Structural
Assignment

130.12 112.11 H₂O (18.01)
Loss of the hydroxyl

group as water.

130.12 70.06 C₃H₇OH (60.09)

Cleavage of the

propan-2-ol side

chain, leaving the

protonated pyrrolidine

ring. This is often a

dominant fragment.

[11]

130.12 59.05 C₄H₈N (70.06)

Cleavage yielding the

protonated propan-2-

ol moiety.

Expert Insight: If the spectrum is dominated by the m/z 70 fragment, consider using in-source

fragmentation. By increasing the source voltage, controlled fragmentation can be induced

before the mass analyzer, which can sometimes reveal more about the core structure by

promoting the neutral loss of the pyrrolidine moiety first.[9]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The
Definitive Blueprint
NMR is the most powerful tool for structure elucidation, providing detailed information about the

chemical environment, connectivity, and spatial relationships of each atom.

Experimental Protocol: NMR Analysis

Sample Preparation: Dissolve 10-20 mg of the hydrochloride salt in 0.6 mL of a deuterated

solvent such as Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O). The choice of solvent is

critical; D₂O will cause the exchange and disappearance of the O-H and N-H proton signals,

which is a useful diagnostic test.

Internal Standard: Tetramethylsilane (TMS) or a calibrated solvent signal is used for

referencing.

Data Acquisition: Record ¹H, ¹³C, and a suite of 2D NMR spectra (COSY, HSQC, HMBC) on

a 400 MHz or higher spectrometer.[12]

Visualization: The Integrated NMR Workflow
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1D NMR Experiments

2D NMR Correlation Experiments

Structure Assembly

¹H NMR
(Proton Environments & Counts)

COSY
(¹H-¹H Connectivity)

HSQC
(Direct ¹H-¹³C Correlation)

HMBC
(Long-Range ¹H-¹³C Correlation)

¹³C NMR
(Carbon Skeleton)

Identify Spin Systems
(e.g., pyrrolidine ring, propanol side-chain)

Connect Fragments

Final Verified Structure

Click to download full resolution via product page

Caption: Integrated workflow for NMR-based structure elucidation.

¹H NMR Analysis (Predicted, in D₂O):

Rationale: Protons in unique chemical environments will give distinct signals. The integration

value reveals the number of protons for each signal, and the splitting pattern (multiplicity)

reveals the number of neighboring protons.
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Label
Approx. Shift
(δ, ppm)

Multiplicity Integration Assignment

H-2 ~3.5-3.7 m 1H

CH proton on the

pyrrolidine ring,

adjacent to the

side chain

H-5 ~3.2-3.4 m 2H

CH₂ group on

the pyrrolidine

ring adjacent to

Nitrogen

H-3, H-4 ~1.8-2.2 m 4H

The other two

CH₂ groups in

the pyrrolidine

ring

H-1' 1.25 s 3H

Methyl group

(CH₃) on the

propanol side

chain

H-3' 1.20 s 3H

Second methyl

group (CH₃),

diastereotopic

but may appear

as one singlet

Note: In a non-deuterated solvent like CDCl₃ or DMSO-d₆, broad, exchangeable singlets for the

OH and N⁺H₂ protons would also be visible.

¹³C NMR Analysis (Predicted, in D₂O):

Rationale: Provides a count of unique carbon atoms and information about their chemical

environment (e.g., attached to electronegative atoms like O or N).
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Approx. Shift (δ, ppm) Carbon Type Assignment

~72 Quaternary (C)
C-2' (Carbon bearing the OH

and two methyl groups)

~65 Methine (CH)
C-2 (Carbon at the junction of

the ring and side chain)

~47 Methylene (CH₂)
C-5 (Pyrrolidine carbon

adjacent to Nitrogen)

~30 Methylene (CH₂) C-3 or C-4 (Pyrrolidine ring)

~26 Methyl (CH₃)
C-1' and C-3' (The two methyl

groups)

~24 Methylene (CH₂) C-4 or C-3 (Pyrrolidine ring)

2D NMR - Assembling the Puzzle:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled

(typically on adjacent carbons). A cross-peak between two proton signals indicates they are

neighbors. This will confirm the connectivity within the pyrrolidine ring (H-2 -> H-3 -> H-4 ->

H-5).

HSQC (Heteronuclear Single Quantum Coherence): This directly links each proton signal to

the carbon atom it is attached to. It's an essential tool for definitively assigning the carbon

signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is the key to connecting the

fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Crucially, it will show a correlation from the methyl protons (H-1'/H-3') to the quaternary

carbon C-2' and the methine carbon C-2. It will also show a correlation from the H-2 proton

to the quaternary carbon C-2', definitively linking the pyrrolidine ring to the propan-2-ol side

chain.

Visualization: Key HMBC Correlations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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